molecular formula C18H20ClN3OS2 B4548726 N-(4-chlorobenzyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

N-(4-chlorobenzyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

Cat. No.: B4548726
M. Wt: 394.0 g/mol
InChI Key: IBHSKBKUINOZGU-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C18H20ClN3OS2 and its molecular weight is 394.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.0736323 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research highlights the synthesis and evaluation of chloro- and fluoro-substituted thiocarboxyhydrazones, including compounds similar to the one , for their antimicrobial activity. These compounds, characterized by their structural modifications with chloro- and fluoro-groups, have shown effectiveness against certain bacteria strains. This suggests a potential for developing new antimicrobial agents based on their structure (Zenghe Liu, 2015).

Corrosion Inhibition

A study focusing on benzaldehyde thiosemicarbazone derivatives, including variations similar to the specified compound, investigated their use as corrosion inhibitors for mild steel in acidic media. These compounds demonstrated high efficiency, with one showing up to 93.38% inhibition efficiency. The study underlines the importance of molecular structure, particularly benzene rings and substituent groups like chloro, in their adsorption and corrosion inhibition properties (F. H. Zaidon et al., 2021).

Antioxidant and Antimicrobial Agents

Further research synthesized and characterized novel thiosemicarbazones to evaluate their antibacterial and antioxidant activities. Certain synthesized compounds demonstrated significant inhibition potency against Gram-positive pathogens at low concentrations, as well as possessing antioxidant activities. This indicates their potential as dual-function agents for medical applications (A. Karaküçük-İyidoğan et al., 2014).

Anticonvulsant Approach

The augmentation of GABAergic neurotransmission by novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides, related to the compound , has been explored as a potential anticonvulsant approach. These compounds were evaluated in various seizure models, with some showing significant protection. This underscores their potential in anticonvulsant drug development (L. Tripathi & Praveen Kumar, 2013).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3OS2/c1-13-2-4-15(5-3-13)11-25-12-17(23)21-22-18(24)20-10-14-6-8-16(19)9-7-14/h2-9H,10-12H2,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHSKBKUINOZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NNC(=S)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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